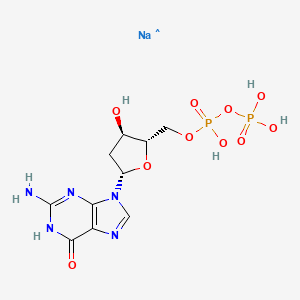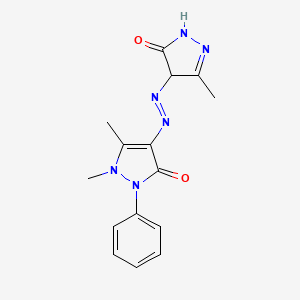
Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate is a chemical compound with a complex structure that includes a benzyl group, a dithio linkage, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate typically involves multiple steps, starting with the preparation of the benzyl dithioacetate intermediate. This intermediate can be synthesized through the reaction of benzyl chloride with sodium dithioacetate under basic conditions. The resulting benzyl dithioacetate is then reacted with methyl chloroacetate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio linkage to a thiol or disulfide.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Scientific Research Applications
Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate involves its interaction with molecular targets such as enzymes and receptors. The dithio linkage and the benzyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl ((4-(hydroxyamino)benzyl)dithio)acetate
- Methyl ((4-(oxidoamino)benzyl)dithio)acetate
- Methyl ((4-(hydroxy(oxido)amino)phenyl)dithio)acetate
Uniqueness
Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate is unique due to the presence of both hydroxy and oxido groups on the amino moiety, which can significantly influence its reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research.
Properties
CAS No. |
94215-35-7 |
|---|---|
Molecular Formula |
C10H11NO4S2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
methyl 2-[(4-nitrophenyl)methyldisulfanyl]acetate |
InChI |
InChI=1S/C10H11NO4S2/c1-15-10(12)7-17-16-6-8-2-4-9(5-3-8)11(13)14/h2-5H,6-7H2,1H3 |
InChI Key |
QXKKNZRCMRBLPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSSCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)


![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)

![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)


![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)

